3-(4-Aminophenoxy)-1-ethylazetidine
Description
Contextualization of Azetidines as a Privileged Scaffold in Chemical Research
Azetidines, which are four-membered saturated nitrogen-containing heterocycles, have garnered significant attention in contemporary chemical research, particularly in the realm of drug discovery. rsc.orgrsc.orgnih.gov Their growing recognition stems from their classification as "privileged scaffolds"—a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This versatility makes them highly attractive starting points for the design of novel therapeutic agents. pharmablock.comresearchgate.net
The utility of the azetidine (B1206935) ring is rooted in its unique physicochemical properties. It introduces a three-dimensional character to otherwise flat molecules, which can enhance binding affinity and selectivity for protein targets. nih.gov The ring's inherent strain, estimated to be around 25.4 kcal/mol, is greater than that of its five-membered counterpart, pyrrolidine (B122466) (5.4 kcal/mol), but less than the highly reactive three-membered aziridine (B145994) ring (27.7 kcal/mol). rsc.org This intermediate ring strain provides a balance of stability for handling and sufficient reactivity for further chemical modification. rsc.orgrsc.org This structural rigidity and metabolic stability often lead to improved pharmacokinetic profiles in drug candidates. nih.gov
Several successful drugs incorporate the azetidine motif, underscoring its therapeutic relevance. For instance, Azelnidipine is a calcium channel blocker used for treating hypertension, and Cobimetinib is a kinase inhibitor for melanoma treatment. rsc.orgnih.gov These examples highlight the diverse pharmacological activities associated with azetidine-containing compounds and fuel the ongoing exploration of this chemical space. nih.gov
Challenges and Opportunities in Azetidine Synthesis and Functionalization
Despite their desirability, the synthesis and functionalization of azetidines present considerable challenges, primarily due to their inherent ring strain. ub.bwmedwinpublishers.comresearchgate.net Traditional methods for constructing the azetidine ring, such as the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, can be low-yielding and may not tolerate a wide range of functional groups due to the harsh reaction conditions often required. researchgate.netmagtech.com.cn
However, these challenges have spurred the development of innovative synthetic strategies. Recent advances include:
Ring-expansion reactions: Methods to expand three-membered rings, like aziridines, into four-membered azetidines offer a powerful route to substituted products. magtech.com.cnrsc.org
Cycloaddition reactions: [2+2] cycloadditions, including the aza-Paternò-Büchi reaction, provide a direct means to form the azetidine core. rsc.orgresearchgate.net
C-H functionalization: The direct modification of carbon-hydrogen bonds on the azetidine ring is an emerging area that allows for late-stage diversification of complex molecules. rsc.org
Strain-release functionalization: The use of highly strained precursors, such as 1-azabicyclobutanes, allows for the mild and efficient introduction of various substituents onto the azetidine scaffold. acs.org
These evolving synthetic methodologies create new opportunities for medicinal chemists to design and create diverse libraries of azetidine derivatives for biological screening. acs.org The ability to selectively functionalize the azetidine ring at different positions is crucial for fine-tuning the pharmacological properties of a lead compound. researchgate.netnih.gov
Overview of 3-(4-Aminophenoxy)-1-ethylazetidine within the Azetidine Chemical Space
This compound is a specific molecule that embodies the potential of the azetidine scaffold. While detailed research on this exact compound is not extensively published, an analysis of its constituent parts provides insight into its potential applications and significance.
The core structure is a 3-substituted azetidine , a class of compounds that has been explored for various therapeutic applications, including as triple reuptake inhibitors for the treatment of depression. nih.govacs.org The substitution at the 3-position is a key feature, as it allows for the introduction of diverse functional groups that can interact with biological targets.
The 4-aminophenoxy moiety is a common pharmacophore found in many biologically active compounds. The primary amine group can act as a hydrogen bond donor and a site for further chemical modification, while the phenoxy linker provides a rigid connection to the azetidine ring.
The 1-ethyl group on the azetidine nitrogen influences the compound's basicity and lipophilicity, which are critical parameters for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
The synthesis of related structures, such as tert-butyl 3-(4-aminophenoxy)azetidine-1-carboxylate, which is a commercially available building block, suggests that the synthesis of this compound is feasible. biosynth.com This precursor contains a Boc-protecting group on the azetidine nitrogen, which can be removed and replaced with an ethyl group through standard alkylation procedures. The synthesis of similar 3-oxy-azetidine derivatives has been achieved through methods like the Mitsunobu reaction. acs.org
Given its structural features, this compound represents a valuable tool for chemical biology and drug discovery. It can serve as a versatile building block for the creation of more complex molecules or be screened for its own biological activity in various assays. The combination of the privileged azetidine scaffold with the well-established aminophenoxy pharmacophore makes it a compound of significant interest for future research.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-(1-ethylazetidin-3-yl)oxyaniline |
InChI |
InChI=1S/C11H16N2O/c1-2-13-7-11(8-13)14-10-5-3-9(12)4-6-10/h3-6,11H,2,7-8,12H2,1H3 |
InChI Key |
YFTXVLYHSXWFQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C1)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Computational Chemistry and Theoretical Investigations of Azetidine Systems, Including 3 4 Aminophenoxy 1 Ethylazetidine
Quantum Chemical Methods (e.g., DFT) for Electronic and Thermodynamic Properties
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic and thermodynamic properties of azetidine (B1206935) derivatives. nih.gov These calculations can predict various parameters that are crucial for understanding the stability, reactivity, and potential biological activity of these compounds.
DFT studies have been employed to investigate the electronic structure, heats of formation (HOFs), and thermodynamic properties of various azetidine derivatives. For instance, calculations on nitroimine derivatives of azetidine have been performed to evaluate their potential as high-energy-density compounds. researchgate.net These studies often involve optimizing the molecular geometry at a specific level of theory, followed by frequency calculations to confirm the nature of the stationary points and to obtain thermodynamic data such as enthalpy and Gibbs free energy. nih.gov
The choice of functional and basis set in DFT calculations is critical for obtaining accurate results. A recent study on the reactivity of cyclic amines utilized dispersion-corrected DFT (DFT-D3) to investigate reaction mechanisms, highlighting the importance of accounting for non-covalent interactions. acs.org Similarly, studies on the gas-phase basicity of nitrogen heterocycles, including azetidine, have employed methods like M06-2X/6-311++G(2df,2pd)//M06-2X/6-31+G(d) to provide a thorough analysis of their protonation thermodynamics. srce.hr
The application of these methods allows for the prediction of key electronic descriptors, such as frontier molecular orbital energies (HOMO and LUMO), which are essential for understanding the reactivity and kinetic stability of azetidine compounds. mit.edu Furthermore, thermodynamic data derived from these calculations can help in assessing the relative stability of different conformers and isomers. nih.govresearchgate.net
Table 1: Examples of Quantum Chemical Methods and Properties Studied in Azetidine Systems
| Computational Method | Properties Investigated | System Studied | Reference |
| G3MP2 | Heats of Formation (HOFs) | Nitroimine derivatives of azetidine | researchgate.net |
| DFT-D3 | Reaction mechanism and barriers | Cyclic amines including azetidines | acs.org |
| M06-2X | Gas-phase basicity, ring strain | Aziridine (B145994), azetidine, pyrrolidine (B122466), piperidine | srce.hr |
| DFT | Electronic structure, thermodynamic stability | Azithromycin (contains a related amine) | nih.gov |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand to a specific target protein. nih.govsysrevpharm.org In the context of azetidine derivatives, docking simulations are instrumental in identifying potential biological targets and understanding the key interactions that govern their binding. This is particularly relevant for drug discovery, where azetidine scaffolds are of growing interest. nih.govacs.org
The process involves generating a three-dimensional conformation of the ligand, in this case, an azetidine derivative, and placing it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy or docking score. nih.gov For example, in the discovery of novel STAT3 inhibitors, molecular docking was used to predict how azetidine amides bind to the STAT3 protein. acs.org
Docking studies can reveal crucial information about the interactions between the azetidine ligand and the amino acid residues of the target protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov This information is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. For instance, molecular docking has been used to guide the synthesis of thiazole-sulfonamide derivatives as potential inhibitors for Alzheimer's disease. nih.gov
The accuracy of molecular docking simulations depends on the quality of the protein structure, the conformational sampling of the ligand, and the reliability of the scoring function. nih.gov These simulations are a key component of in silico screening campaigns, where large libraries of virtual compounds are docked to a target to identify promising candidates for further experimental validation. nih.gov
Table 2: Examples of Molecular Docking Studies on Azetidine-Related Systems
| Ligand Type | Target Protein | Purpose of Study | Reference |
| Azetidine amides | STAT3 | Discovery of novel inhibitors | acs.org |
| Thiazole-sulfonamide derivatives | Acetylcholinesterase | Alzheimer's disease drug discovery | nih.gov |
| Pyridine-thiazole hybrids | SARS-CoV-2 main protease | Antiviral drug discovery | nih.gov |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2/4/6 | Cancer drug discovery | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes, flexibility, and the thermodynamics of ligand-protein binding over time. nih.govyoutube.com For azetidine systems, MD simulations complement the static picture provided by molecular docking by exploring the conformational landscape of the ligand and the ligand-target complex in a simulated physiological environment. nih.gov
A typical MD simulation involves solving Newton's equations of motion for a system of atoms, where the forces are calculated using a molecular mechanics force field. youtube.com This allows for the observation of how the azetidine derivative and its target protein behave over a period of nanoseconds or even microseconds. ajchem-a.com Such simulations are crucial for assessing the stability of the predicted binding pose from docking studies and for calculating more accurate binding free energies. nih.gov
MD simulations can reveal important details about the conformational flexibility of the azetidine ring and its substituents, which can influence its binding to a target. nih.gov For example, the radius of gyration and root-mean-square deviation (RMSD) can be monitored throughout the simulation to assess the stability and compactness of the system. ajchem-a.com Furthermore, MD simulations can be used to study the effect of solvent on the conformation and interactions of the azetidine derivative. nih.gov
By analyzing the trajectory of an MD simulation, researchers can identify key interactions that are maintained over time, providing stronger evidence for their importance in ligand binding. This detailed understanding of the dynamic behavior of azetidine-containing complexes is invaluable for the design of new and improved therapeutic agents. youtube.com
Computational Prediction and Validation of Reaction Mechanisms and Selectivity in Azetidine Synthesis
Computational methods are increasingly used to predict and validate the mechanisms and selectivity of chemical reactions, including the synthesis of azetidines. mit.edu These theoretical investigations provide insights that are often difficult to obtain through experimental means alone, guiding the development of more efficient and selective synthetic routes. ontosight.ai
DFT calculations are a primary tool for studying reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the corresponding activation energies. acs.org This information helps to elucidate the preferred reaction pathway and to understand the factors that control regioselectivity and stereoselectivity. For instance, computational models have been developed to predict which alkene-oxime pairs will react to form azetidines via photocatalysis. mit.edu
Theoretical studies have also been applied to understand the ring-expansion of aziridines to form azetidines and the ring-contraction of larger rings. acs.org For example, DFT calculations have been used to simulate the ring enlargement of N-isopropyl-2-chloromethyl azetidine into 3-chloropyrrolidine. researchgate.net These studies can help to rationalize experimental observations and to predict the outcome of new reactions.
Moreover, computational chemistry plays a role in understanding the role of catalysts in azetidine synthesis. For example, computational studies have suggested that the regioselectivity of La(OTf)₃-catalyzed intramolecular aminolysis of cis- and trans-3,4-epoxy amines to form azetidines is influenced by the coordination of the lanthanum(III) catalyst. frontiersin.org The integration of computational prediction with experimental validation is a powerful strategy for advancing the synthesis of complex azetidine derivatives. mit.edunih.gov
Analysis of Ring Strain and Conformation in Azetidine Systems
The four-membered ring of azetidine possesses significant ring strain, which is a key determinant of its reactivity and conformation. rsc.orgrsc.org Computational methods provide a quantitative means to analyze this strain and to understand how it influences the molecule's properties.
The ring strain of azetidine is estimated to be approximately 25.4 kcal/mol, which is intermediate between the more strained aziridines and the less strained pyrrolidines. rsc.org This inherent strain makes the azetidine ring susceptible to ring-opening reactions, a feature that can be exploited in synthetic chemistry. researchgate.net Computational studies can quantify this strain energy and explore how it is affected by substituents on the ring. srce.hr
The conformation of the azetidine ring is also a subject of theoretical investigation. Unlike the planar cyclobutane, the azetidine ring is puckered. adelaide.edu.au Computational methods can be used to determine the preferred puckering angle and the energy barrier to ring inversion. These conformational preferences can have a significant impact on the biological activity of azetidine-containing molecules by influencing how they present their substituents for interaction with a biological target. nih.gov
DFT calculations have been used to study the conformational preferences of various azetidine derivatives. researchgate.net For example, in a study of nitroimine derivatives of azetidine, the planarity of certain substituted rings was investigated, and the hybridization of the ring atoms was analyzed. researchgate.net These computational analyses provide a detailed picture of the three-dimensional structure of azetidine systems, which is essential for understanding their chemical and biological behavior. nih.gov
In Silico Screening and Library Design of Azetidine Derivatives
In silico screening and library design are powerful computational strategies for identifying novel azetidine derivatives with desired properties, particularly in the context of drug discovery. nih.gov These approaches leverage computational power to explore a vast chemical space and prioritize compounds for synthesis and experimental testing.
Virtual screening involves the use of computational methods, such as molecular docking, to screen large databases of virtual compounds against a biological target. nih.gov This allows for the rapid identification of potential "hits" that are predicted to bind to the target. For azetidine derivatives, this could involve screening a library of compounds containing the azetidine scaffold against a specific protein implicated in a disease. nih.govresearchgate.net
The design of focused libraries of azetidine derivatives is another important application of computational chemistry. By understanding the structure-activity relationships of a particular class of azetidine-based compounds, researchers can design new derivatives with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles. acs.org For example, in silico analysis of a library of spirocyclic azetidines was used to confirm that their physicochemical properties fell within the preferred range for central nervous system (CNS) drugs. acs.org
Computational tools can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed compounds, helping to filter out molecules with undesirable characteristics early in the discovery process. researchgate.netresearchgate.net The integration of in silico screening, library design, and predictive modeling accelerates the discovery and optimization of new azetidine-based therapeutic agents. nih.gov
Structure Activity Relationship Sar Principles in Azetidine Containing Compounds: a Focus on the Aminophenoxy Azetidine Scaffold
Impact of Azetidine (B1206935) Ring Rigidity on Molecular Interactions and Conformational Constraints
The four-membered azetidine ring is a strained heterocycle with a ring-strain energy of approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This inherent strain is a defining characteristic that imparts significant rigidity to the molecular scaffold. researchgate.net Unlike more flexible five-membered (pyrrolidine) or six-membered (piperidine) rings, the azetidine ring has limited conformational freedom. researchgate.net This rigidity provides a fixed orientation for the substituents attached to the ring, which can be highly advantageous for molecular recognition at a biological target.
The conformational constraint of the azetidine ring reduces the entropic penalty upon binding to a receptor or enzyme active site. nih.gov A flexible molecule must adopt a specific, low-energy conformation to bind effectively, which is entropically unfavorable. A rigid molecule like an azetidine derivative already exists in a limited number of conformations, thus minimizing this energetic cost. This structural rigidity can lead to enhanced binding affinity and potency. nih.gov For example, azetidine derivatives have been explored as conformationally constrained analogs of GABA, where the ring's structure is intended to mimic a specific bioactive conformation of the neurotransmitter. nih.gov
The strain in the azetidine ring does not typically lead to instability under physiological conditions, making it more stable and easier to handle than the smaller, more strained aziridine (B145994) ring. researchgate.netrsc.org This combination of stability and rigidity makes the azetidine scaffold a "privileged" structure in drug discovery, offering a solid platform for the precise positioning of functional groups to engage in productive interactions with biological targets. researchgate.netnih.gov
Influence of Substituent Position and Nature (e.g., 4-Aminophenoxy, 1-Ethyl) on Molecular Recognition
The specific substituents on the azetidine ring and their positions are critical determinants of a molecule's interaction with its biological target. In the case of 3-(4-aminophenoxy)-1-ethylazetidine, the substituents at the 1- and 3-positions are key to its molecular recognition profile.
The 3-(4-Aminophenoxy) Group: This larger substituent at the 3-position is likely to be a primary driver of the molecule's biological activity. It presents several points for potential interactions:
Phenoxy Moiety: The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein target.
Ether Linkage: The oxygen atom of the phenoxy group can act as a hydrogen bond acceptor.
4-Amino Group: The primary amine is a versatile functional group, capable of acting as a hydrogen bond donor and, if protonated, forming key ionic interactions. ashp.org Its position on the phenyl ring directs its vector towards a specific region in space, allowing for targeted interactions.
Structure-activity relationship studies on other complex azetidine derivatives have demonstrated that modifications to such substituents can drastically alter potency and selectivity. For instance, in a series of neurokinin-2 (NK2) antagonists, modifying the substituent at the 3-position of the azetidine ring was a key strategy to improve potency and metabolic stability. researchgate.net Similarly, research on STAT3 inhibitors showed that even small changes to the groups attached to an azetidine core could significantly impact inhibitory activity. nih.gov The interplay between the rigid azetidine core and the specific functional groups of the 4-aminophenoxy and 1-ethyl substituents thus dictates the molecule's ability to recognize and bind to its target.
Stereochemical Aspects and Enantiomeric Excess in Azetidine Derivatives
When the azetidine ring is substituted at positions other than a plane of symmetry, it becomes chiral. For a 3-substituted azetidine like this compound, the carbon at the 3-position is a stereocenter. This means the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can have vastly different pharmacological activities, potencies, and even toxicities.
This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids. Consequently, the interaction between a small molecule and a protein is three-dimensional and stereospecific. One enantiomer may fit perfectly into a binding site, while the other may bind weakly or not at all.
Therefore, the synthesis of azetidine derivatives with a high degree of enantiomeric excess (ee), meaning a large excess of one enantiomer over the other, is of paramount importance. nih.gov Numerous modern synthetic methods focus on the enantioselective synthesis of azetidines to access single enantiomers for biological evaluation. nih.govnih.gov For example, strategies have been developed using chiral auxiliaries, such as tert-butanesulfinamides, to produce enantioenriched azetidines. nih.gov Other approaches include catalytic enantioselective cyclizations to form the azetidine ring with high stereocontrol. acs.org The ability to produce enantiomerically pure azetidine derivatives is crucial for elucidating clear structure-activity relationships and developing safe and effective therapeutic agents. nih.govnih.gov
Rational Design Strategies for Azetidine Scaffold Modification
Rational drug design involves the deliberate modification of a chemical structure to improve its interaction with a biological target and enhance its drug-like properties. The azetidine scaffold is an excellent starting point for such strategies due to its rigid nature and synthetic tractability. medwinpublishers.comresearchgate.net
Several rational design strategies can be applied to modify the this compound scaffold:
Scaffold Hopping and Bioisosterism: If the azetidine ring itself is suboptimal, it could be replaced by other rigid four- or five-membered rings (a strategy known as scaffold hopping) to explore different spatial arrangements of the key interacting groups. nih.gov Similarly, the functional groups can be replaced with bioisosteres—substituents that retain the key electronic and steric properties required for activity but may improve other characteristics like metabolic stability or solubility. For example, the amino group could be replaced with a hydroxyl or small alkyl group to probe the importance of the hydrogen bonding at that position.
Substituent Modification: This involves systematically altering the substituents on the existing scaffold.
N-Substituent: The 1-ethyl group could be replaced with other alkyl groups (methyl, propyl, isopropyl) or small cyclic groups (cyclopropyl) to probe the size and shape of the corresponding hydrophobic pocket on the target protein. nih.gov
3-Substituent: The 4-aminophenoxy group offers many opportunities for modification. The position of the amino group on the phenyl ring could be moved (to the 2- or 3-position) to alter the interaction vector. The phenyl ring itself could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, pyrimidine) to fine-tune electronic properties and introduce new hydrogen bonding opportunities. researchgate.netnih.gov
Conformational Pinning: In some cases, additional substituents can be introduced to further restrict the conformation of the molecule, a strategy known as "conformational pinning." For instance, incorporating fluorine can influence the puckering of the azetidine ring through favorable C-F···N+ interactions. researchgate.net
These design strategies rely on a continuous feedback loop between chemical synthesis, biological testing, and, increasingly, computational modeling to guide the next round of modifications. nih.gov
Role of Functional Groups in Modulating Molecular Surface Properties (e.g., Hirshfeld Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure, which provides valuable insights into the interactions a molecule is likely to make with a protein target. nih.gov The Hirshfeld surface is mapped with properties like dnorm (which highlights regions of close intermolecular contact), electrostatic potential, and curvature. Accompanying 2D "fingerprint plots" summarize the types and relative contributions of different intermolecular contacts. nih.gov
For a molecule like this compound, a Hirshfeld analysis would likely reveal several key interactions:
| Interaction Type | Contributing Functional Groups | Significance for Molecular Recognition |
| H···H Contacts | Ethyl group, phenyl ring C-H | Represents the majority of the surface, indicating van der Waals forces and hydrophobic interactions. |
| O···H / H···O Contacts | Ether oxygen, amino group N-H | Indicates strong hydrogen bonding capability, crucial for specific interactions with polar residues in a binding site. nih.gov |
| N···H / H···N Contacts | Amino group N-H, azetidine nitrogen | Highlights hydrogen bonding potential. The azetidine nitrogen can also act as a hydrogen bond acceptor. nih.gov |
| C···H / H···C Contacts | Phenyl ring, ethyl group | Can indicate C-H···π interactions, a type of weak hydrogen bond that contributes to binding affinity. nih.gov |
The functional groups on this compound create a distinct molecular surface. The aminophenoxy group presents a region rich in hydrogen bond donors and acceptors with an associated aromatic surface, while the N-ethyl group provides a nonpolar, hydrophobic patch. The azetidine ring itself acts as a rigid linker, positioning these distinct surfaces in a specific three-dimensional arrangement. Understanding this molecular surface through techniques like Hirshfeld analysis can inform rational design strategies by highlighting which interactions are most important to preserve or modify to enhance biological activity. nih.gov
Derivatization and Advanced Functionalization Strategies for Aminophenoxy Azetidine Scaffolds
The 3-(4-aminophenoxy)-1-ethylazetidine scaffold is a versatile building block in medicinal chemistry and chemical biology. Its value stems from the presence of three distinct points for chemical modification: the azetidine (B1206935) nitrogen, the C-3 position of the azetidine ring, and the 4-aminophenoxy moiety. This structural arrangement allows for the systematic exploration of chemical space through targeted derivatization, leading to the generation of compound libraries for screening and the development of specialized chemical tools. The inherent ring strain of the azetidine core also imparts unique reactivity and conformational rigidity, which can be advantageous in designing molecules with improved pharmacological properties. enamine.netrsc.org
Future Research Perspectives in 3 4 Aminophenoxy 1 Ethylazetidine Chemistry
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of azetidine (B1206935) derivatives can be challenging due to the inherent ring strain of the four-membered ring. medwinpublishers.com Future research will likely focus on developing more efficient and versatile synthetic routes to 3-(4-Aminophenoxy)-1-ethylazetidine and its analogs.
One promising avenue is the exploration of intramolecular cyclization reactions . Base-promoted intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines are common strategies for forming the azetidine ring. researchgate.net For the synthesis of this compound, this would involve a precursor such as 1-((4-aminophenoxy)methyl)-2-(ethylamino)ethanol. Research could focus on optimizing reaction conditions and exploring a broader range of protecting groups to improve yields and substrate scope.
Another area of interest is the use of cycloaddition reactions . The [2+2] cycloaddition of imines with alkenes, known as the aza-Paterno-Büchi reaction, offers a direct route to the azetidine core. rsc.org The development of photocatalytic methods for this reaction could provide a milder and more efficient alternative to traditional thermal or photochemical approaches. rsc.org
Furthermore, C-H activation strategies are emerging as powerful tools for the synthesis of functionalized azetidines. Palladium-catalyzed intramolecular γ-C(sp3)-H amination has been successfully employed for the synthesis of various azetidine derivatives and could be adapted for the synthesis of the target compound. rsc.org
Finally, the development of one-pot synthesis procedures from readily available starting materials would be highly valuable for generating libraries of related compounds for structure-activity relationship (SAR) studies. organic-chemistry.org For instance, a one-pot reaction of a suitable 1,3-dihalide with 4-aminophenol (B1666318) and ethylamine (B1201723) under microwave irradiation could be explored. organic-chemistry.org
| Synthetic Approach | Key Features | Potential for this compound |
| Intramolecular Cyclization | Utilizes linear precursors with appropriately placed functional groups. | Optimization of reaction conditions and protecting group strategies for precursors. |
| [2+2] Cycloaddition | Direct formation of the azetidine ring from imines and alkenes. | Exploration of photocatalytic methods for improved efficiency and milder conditions. |
| C-H Activation | Functionalization of C-H bonds to form the azetidine ring. | Adaptation of palladium-catalyzed intramolecular amination for the target scaffold. |
| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Development of efficient procedures for rapid library synthesis. |
Advanced Computational Modeling for Predictive Research
Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the guidance of synthetic efforts. For this compound, computational studies can provide valuable insights into its conformational preferences, electronic properties, and potential biological targets.
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound in different environments, such as in aqueous solution or within a lipid bilayer. This information is crucial for understanding its ADME (absorption, distribution, metabolism, and excretion) properties.
Furthermore, docking studies and virtual screening can be performed to identify potential protein targets for this compound. By docking this compound into the binding sites of various proteins, researchers can prioritize targets for experimental validation. Recent studies have shown that computational models can successfully predict the reactivity of substrates in azetidine synthesis, allowing for a more rational approach to reaction design. thescience.dev
| Computational Method | Application for this compound | Expected Outcome |
| Quantum Mechanics (QM) | Geometry optimization, electronic structure analysis, spectroscopic prediction. | Understanding of molecular stability, reactivity, and aid in characterization. |
| Molecular Dynamics (MD) | Conformational analysis in different environments. | Prediction of ADME properties and behavior in biological systems. |
| Docking and Virtual Screening | Identification of potential protein targets. | Prioritization of biological targets for experimental validation. |
Integration with High-Throughput Screening Methodologies for Chemical Space Exploration
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. nih.gov To explore the chemical space around this compound, its integration with HTS methodologies is essential.
A library of analogs of this compound can be synthesized, varying the substituents on the aromatic ring, the ethyl group on the azetidine nitrogen, and even the position of the phenoxy group on the azetidine ring. This library can then be screened against a panel of biological targets, such as protein kinases, G-protein coupled receptors (GPCRs), and ion channels. nih.govresearchgate.net
Given the presence of the aminophenoxy moiety, a known scaffold in many kinase inhibitors, screening against a diverse panel of kinases would be a logical starting point. nih.govnih.gov HTS assays for kinase activity are well-established and can be readily adapted for this purpose. nih.govwiley.com The development of robust and cost-effective HTS assays, such as fluorescence-based ADP detection, can facilitate the screening of large compound libraries. nih.gov
The data generated from HTS can be used to build SAR models, which can guide the design of more potent and selective compounds. This iterative cycle of synthesis, screening, and design is a cornerstone of modern drug discovery.
| Screening Approach | Target Class | Rationale |
| Kinase Inhibition Assays | Protein Kinases | The aminophenoxy moiety is a common scaffold in kinase inhibitors. |
| GPCR Binding Assays | G-Protein Coupled Receptors | A broad and important class of drug targets. |
| Ion Channel Modulation Assays | Ion Channels | To explore potential effects on neuronal or cardiac function. |
Development of Azetidine-Based Chemical Tools and Probes for Mechanistic Studies
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function. nih.gov this compound can serve as a starting point for the development of such probes.
To create a chemical probe, the parent compound is typically modified to include a reactive group or a reporter tag. For example, a photo-activatable group, such as an aryl azide (B81097) or a diazirine, could be incorporated into the molecule. rsc.org Upon photo-irradiation, this group would form a covalent bond with the target protein, allowing for its identification and characterization.
Alternatively, an affinity-based probe could be developed by attaching a tag, such as biotin (B1667282) or a fluorescent dye, to the molecule. rsc.org This would allow for the visualization and pull-down of the target protein from cell lysates. The development of a corresponding inactive analog, which is structurally similar but does not bind to the target, is crucial for validating the specificity of the probe. nih.gov
These chemical probes would be invaluable tools for elucidating the mechanism of action of this compound and for identifying its cellular targets. This knowledge would be critical for advancing our understanding of the biological effects of this compound and for its potential development as a therapeutic agent.
| Probe Type | Modification | Application |
| Photo-affinity Probe | Incorporation of a photo-activatable group (e.g., aryl azide). | Covalent labeling and identification of the target protein. |
| Affinity-based Probe | Attachment of a tag (e.g., biotin, fluorescent dye). | Visualization and pull-down of the target protein. |
| Inactive Control Probe | Structurally similar but biologically inactive analog. | Validation of the specificity of the active probe. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-aminophenoxy)-1-ethylazetidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing azetidine derivatives with substituted phenols in ethanol, using glacial acetic acid as a catalyst, achieves moderate yields (40–60%). Reaction time (4–6 hours) and solvent polarity significantly impact purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended . Substitution reactions on azetidine rings require careful control of nucleophile strength (e.g., amines vs. alkoxides) to avoid side products like over-alkylated species .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR (DMSO-) resolve aromatic protons (δ 6.8–7.2 ppm) and azetidine ring signals (δ 3.2–3.8 ppm). Methoxy or ethyl groups appear as singlets/triplets near δ 1.2–1.4 ppm .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) detect impurities at 254 nm.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragments .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (H319 hazard classification indicates severe eye irritation) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does regioselectivity in substitution reactions of this compound vary with nucleophiles and solvents?
- Methodological Answer :
- Nucleophile Strength : Strong nucleophiles (e.g., Grignard reagents) preferentially attack the azetidine nitrogen, while weaker nucleophiles (e.g., amines) target the phenoxy group.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance azetidine ring reactivity by stabilizing transition states, whereas protic solvents (ethanol) favor phenoxy substitution due to hydrogen bonding .
- Case Study : In cycloaddition reactions, azide groups form triazoles selectively with terminal alkynes under Cu(I) catalysis, confirmed by NMR tracking .
Q. What experimental designs are recommended for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP depletion measured at 340 nm).
- Cell Viability : MTT assays (48–72 hours incubation) with IC calculations via nonlinear regression .
- Control Groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only negatives.
- Data Validation : Triplicate runs with statistical significance (p < 0.05, ANOVA) to address biological variability .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar derivatives?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping signals by cooling samples to –40°C, slowing molecular motion.
- 2D Techniques : HSQC and COSY identify coupled protons and carbon-proton correlations (e.g., distinguishing azetidine CH from ethyl groups) .
- Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to confirm assignments .
Q. What computational strategies predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate aqueous solvation (AMBER force field) to assess hydrolytic degradation at pH 2–12.
- Thermogravimetric Analysis (TGA) : Experimentally validate thermal stability (e.g., decomposition onset >200°C) .
- DFT Calculations : Estimate activation energies for ring-opening reactions under acidic conditions .
Q. How do steric and electronic effects influence the catalytic activity of this compound in asymmetric synthesis?
- Methodological Answer :
- Steric Maps : Generate using software (e.g., PyMOL) to quantify substituent bulk near the azetidine nitrogen.
- Hammett Studies : Correlate σ values of para-substituted aryl groups with reaction rates (e.g., in hydrogenation catalysis).
- Case Study : Electron-withdrawing groups (e.g., –NO) on the phenoxy ring enhance Lewis basicity, improving enantioselectivity in aldol reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
